N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide
Description
N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide is a synthetic acetamide derivative featuring a furan-2-ylmethyl group, a piperidine-1-sulfonyl substituent, and a 1,2-dihydroquinoxalin-1-yl core. The piperidine-sulfonyl group may enhance solubility and bioavailability, while the dihydroquinoxaline moiety could confer rigidity and π-π stacking interactions.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-oxo-6-piperidin-1-ylsulfonylquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S/c25-19(22-12-15-5-4-10-29-15)14-24-18-7-6-16(11-17(18)21-13-20(24)26)30(27,28)23-8-2-1-3-9-23/h4-7,10-11,13H,1-3,8-9,12,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYCGVGJXOHBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C=N3)CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and possible therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a furan moiety linked to a quinoxaline derivative, with a piperidine ring containing a sulfonyl group. Its molecular formula is and it has a molecular weight of approximately 430.5 g/mol. The structural complexity suggests diverse interactions with biological targets, potentially leading to significant pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antibacterial Activity : Some derivatives have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and urease. For instance, certain related compounds displayed IC50 values significantly lower than standard inhibitors .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets. Interaction studies suggest that the compound can bind effectively to bovine serum albumin (BSA), indicating potential bioavailability and distribution in biological systems .
Case Studies
Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial properties of related compounds, several derivatives were tested against multiple bacterial strains. The results indicated that some compounds exhibited strong inhibitory activity against Salmonella typhi with IC50 values as low as 0.63 µM, demonstrating their potential as new antibacterial agents .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of compounds containing piperidine and sulfonamide functionalities. These studies revealed that certain derivatives acted as potent urease inhibitors, which could have implications for treating conditions like kidney stones .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-aminoquinoxalin-2-yl)sulfonamide | Quinoxaline core with amino and sulfonamide groups | Known for PI3K inhibition |
| 6-(piperidinyl)quinoxaline | Quinoxaline structure with piperidine | Focus on central nervous system activity |
| Furan-based sulfonamides | Contains furan and sulfonamide groups | Variability in biological activity depending on substituents |
The distinct combination of functional groups in N-[(furan-2-yl)methyl]-2-[2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-1-y]acetamide may lead to unique biological activities compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparisons focus on substituents, functional groups, and inferred properties.
Pharmacopeial Acetamide Derivatives
The Pharmacopeial Forum (2017) lists several complex acetamides (e.g., compounds m, n, o) with stereochemical diversity and bulky substituents . For example:
- Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. Features: Phenoxyacetamide, tetrahydropyrimidinone, stereospecific backbone. Comparison: Unlike the target compound, compound m lacks a sulfonyl group or fused quinoxaline ring but includes a tetrahydropyrimidinone moiety, which may influence hydrogen-bonding capacity.
Pesticide-Related Acetamides
The Pesticide Chemicals Glossary (2001) includes chloroacetamide herbicides such as metazachlor and dimethachlor :
- Metazachlor : 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.
- Features: Chloroacetamide core, pyrazole, and dimethylphenyl groups.
- Comparison: The target compound replaces the chloro and pyrazole groups with a furan-2-ylmethyl and piperidine-sulfonyl moiety, likely reducing herbicidal activity but improving metabolic stability.
Sulfonamide-Containing Analogs
A 2024 chemical registry lists N-(2,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide (893385-97-2) :
- Features: Furan-2-ylmethyl, imidazole, and sulfanylacetamide groups.
Structural and Functional Analysis
Key Substituents and Their Impacts
Hypothetical Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
